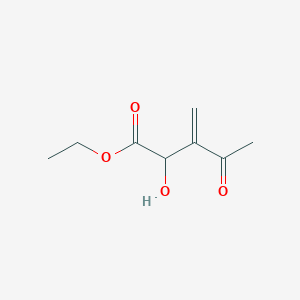![molecular formula C15H12FN3O3 B13699426 Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699426.png)
Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32708699 is a chemical compound with unique properties that have garnered interest in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32708699 involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of MFCD32708699 is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to maintain consistency and efficiency. The industrial production process is designed to minimize waste and optimize resource utilization.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32708699 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32708699 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of MFCD32708699 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
MFCD32708699 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying cellular mechanisms and pathways. In medicine, MFCD32708699 is investigated for its potential therapeutic properties. Additionally, in industry, it is utilized in the development of new materials and products.
Wirkmechanismus
The mechanism of action of MFCD32708699 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. These interactions can influence various cellular processes, making MFCD32708699 a valuable compound for studying molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to MFCD32708699 include those with comparable chemical structures and properties. These compounds may share similar reactivity and applications in research and industry.
Uniqueness: What sets MFCD32708699 apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly useful in applications where both properties are required. Additionally, its specific interactions with molecular targets provide unique insights into biochemical processes.
Conclusion
MFCD32708699 is a versatile compound with significant potential in various fields of scientific research. Its unique properties and wide range of applications make it a valuable subject for further study and exploration.
Eigenschaften
Molekularformel |
C15H12FN3O3 |
|---|---|
Molekulargewicht |
301.27 g/mol |
IUPAC-Name |
ethyl 5-(3-fluoro-4-imidazol-1-ylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H12FN3O3/c1-2-21-15(20)12-8-14(22-18-12)10-3-4-13(11(16)7-10)19-6-5-17-9-19/h3-9H,2H2,1H3 |
InChI-Schlüssel |
UIMZEWPPHBNWKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)N3C=CN=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile](/img/structure/B13699356.png)
![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)

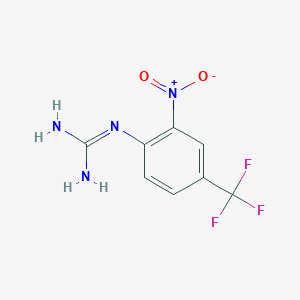
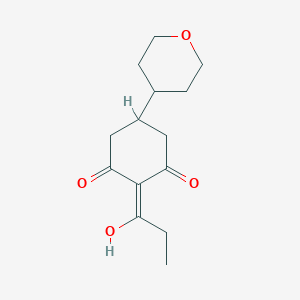
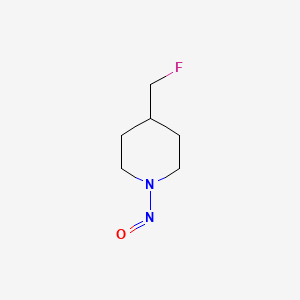
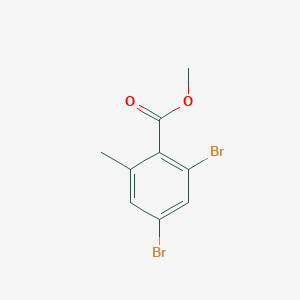
![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)
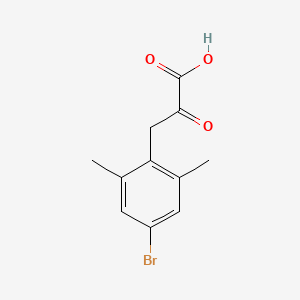

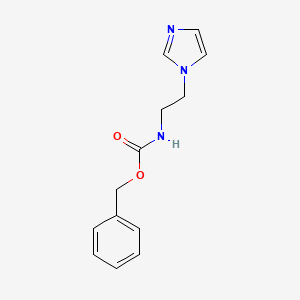
![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13699411.png)
![(R)-2-Acetamido-3-[[2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio]propanoic Acid](/img/structure/B13699412.png)
